2-(Bromomethyl)-7-methylbenzo[d]oxazole
Description
2-(Bromomethyl)-7-methylbenzo[d]oxazole is a heterocyclic compound featuring a benzo[d]oxazole core with a bromomethyl substituent at position 2 and a methyl group at position 6. This structure combines aromatic stability with reactive sites (e.g., bromine as a leaving group), making it valuable in medicinal chemistry and materials science. Its synthesis typically involves condensation reactions using brominated precursors and polyphosphoric acid (PPA) as a catalyst .
Properties
Molecular Formula |
C9H8BrNO |
|---|---|
Molecular Weight |
226.07 g/mol |
IUPAC Name |
2-(bromomethyl)-7-methyl-1,3-benzoxazole |
InChI |
InChI=1S/C9H8BrNO/c1-6-3-2-4-7-9(6)12-8(5-10)11-7/h2-4H,5H2,1H3 |
InChI Key |
XWNQATIRXCFTNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)N=C(O2)CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-7-methylbenzo[d]oxazole typically involves the bromination of 7-methylbenzoxazole. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) in a solvent like carbon tetrachloride. The reaction is carried out under reflux conditions for several hours to ensure complete bromination .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs differ in substituent positions and types, significantly altering their chemical behavior:
- Positional Isomerism : The 7-methyl group in the target compound enhances steric hindrance compared to bromine at C7 (7-bromo-2-methyl analog), affecting nucleophilic substitution reactions .
- Ring Size : Naphtho-fused analogs exhibit reduced solubility but increased thermal stability due to extended conjugation .
Physicochemical Properties
- Stability: Bromine’s electronegativity increases oxidative stability compared to non-halogenated analogs (e.g., 2-methylbenzo[d]oxazole) .
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